molecular formula C2H6Se B1221194 DIMETHYL SELENIDE CAS No. 593-79-3

DIMETHYL SELENIDE

Cat. No.: B1221194
CAS No.: 593-79-3
M. Wt: 109.04 g/mol
InChI Key: RVIXKDRPFPUUOO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dimethylselenide plays a significant role in biochemical reactions, particularly in the metabolism of selenium. It is produced by the methylation of selenium compounds, a process facilitated by enzymes such as thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT) . These enzymes catalyze the conversion of selenium into dimethylselenide, which is then excreted from the body. The interaction between dimethylselenide and these enzymes is crucial for the detoxification and excretion of selenium.

Cellular Effects

Dimethylselenide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the cellular redox state, impacting the balance between oxidation and reduction reactions within cells . This modulation can affect cell function, including the activation or inhibition of specific signaling pathways and changes in gene expression patterns.

Molecular Mechanism

At the molecular level, dimethylselenide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it interacts with the active center of INMT, where it is preferentially associated, influencing the enzyme’s activity . This interaction is essential for the methylation process that converts selenium into its excretable forms. Additionally, dimethylselenide can affect gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylselenide can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that dimethylselenide can degrade into other selenium compounds, which may have different biological activities . Long-term exposure to dimethylselenide in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of dimethylselenide vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as cancer prevention . At high doses, dimethylselenide can be toxic, leading to adverse effects such as oxidative stress and cellular damage. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

Dimethylselenide is involved in several metabolic pathways, including the reduction and methylation of selenium compounds. It is a key intermediate in the selenium metabolic pathway, where it is produced from hydrogen selenide and further methylated to form trimethylselenonium ion . Enzymes such as TPMT and INMT play crucial roles in these metabolic processes, influencing the levels of dimethylselenide and other selenium metabolites.

Transport and Distribution

Within cells and tissues, dimethylselenide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of dimethylselenide within the body is influenced by factors such as tissue type, blood flow, and the presence of other selenium compounds.

Subcellular Localization

Dimethylselenide’s subcellular localization affects its activity and function. It can be found in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct dimethylselenide to these compartments, influencing its biological effects.

Chemical Reactions Analysis

DIMETHYL SELENIDE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dimethyl selenoxide and dimethyl selenone.

    Reduction: It can be reduced back to selenium and methane under specific conditions.

    Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DIMETHYL SELENIDE has several scientific research applications, including:

Mechanism of Action

The mechanism by which dimethylselenide exerts its effects involves its conversion to methylselenol, which can inhibit histone deacetylase (HDAC) activity. This inhibition leads to the acetylation of histone H3 and tubulin, affecting gene expression and cellular functions. Methylselenol is also involved in the inhibition of hypoxia-inducible factor 1 (HIF-1) expression and vascular endothelial growth factor (VEGF) secretion, contributing to its anticancer properties .

Comparison with Similar Compounds

DIMETHYL SELENIDE is similar to other organoselenium compounds such as:

    Dimethyl sulfide: Similar in structure but contains sulfur instead of selenium.

    Dimethyl telluride: Contains tellurium instead of selenium.

    Hydrogen selenide: A simpler selenide compound with the formula H₂Se.

    Diethyl selenide: Contains ethyl groups instead of methyl groups.

    Dimethyl diselenide: Contains two selenium atoms bonded together.

This compound is unique due to its specific chemical properties and its role in the biomethylation of selenium, which is not observed in its sulfur or tellurium analogs .

Properties

IUPAC Name

methylselanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Se/c1-3-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIXKDRPFPUUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Se
Source PubChem
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DSSTOX Substance ID

DTXSID6074752
Record name Methane, selenobis-
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Molecular Weight

109.04 g/mol
Source PubChem
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Physical Description

Liquid
Record name Dimethyl selenide
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Boiling Point

57 °C
Record name Dimethylselenide
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Solubility

24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C
Record name Dimethylselenide
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Record name Dimethyl selenide
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Density

1.4077 g/cu cm at 15 °C
Record name Dimethylselenide
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Vapor Density

3.75
Record name Dimethylselenide
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Vapor Pressure

32 kPa
Record name Dimethylselenide
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Color/Form

Liquid

CAS No.

593-79-3
Record name Dimethyl selenide
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Record name Methane, selenobis-
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Record name Dimethyl selenide
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Record name DIMETHYLSELENIDE
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Record name Dimethylselenide
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Record name Dimethyl selenide
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Melting Point

-87.2 °C
Record name Dimethylselenide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimethyl selenide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL SELENIDE
Customer
Q & A

Q1: What is the molecular formula and weight of dimethylselenide?

A1: Dimethylselenide has a molecular formula of (CH3)2Se and a molecular weight of 109.03 g/mol. []

Q2: What spectroscopic data is available for dimethylselenide?

A2: Vacuum ultraviolet absorption spectra have been reported for DMSe in the 40,000–80,000 cm−1 range. [] These spectra provide information about the electronic structure and ionization potential of the molecule. Additionally, gas chromatography coupled with various detectors like electrothermal atomic absorption spectrometry (GC-ET AAS) [], inductively coupled plasma mass spectrometry (GC-ICP-MS) [, , ] and microwave induced plasma atomic emission spectrometry (GC-MC-MIP AES) [] are powerful techniques for separation and detection of dimethylselenide, particularly in biological and environmental samples.

Q3: How is dimethylselenide produced in the environment?

A3: DMSe is primarily produced through the biomethylation of inorganic selenium compounds by microorganisms, including bacteria and fungi, in soils and sediments. [, , , , ] This process is influenced by factors such as temperature, pH, redox potential, and the availability of organic matter. [, , ]

Q4: How do organic amendments affect dimethylselenide degradation in soil?

A4: Amending soil with organic matter like casein or gluten can inhibit the degradation of dimethylselenide. [, ] This suggests that the added organic matter may stimulate microbial communities that compete with DMSe degraders or alter the environmental conditions in a way that disfavors DMSe degradation.

Q5: What is the role of manganese oxide in the transformation of dimethylselenide?

A6: δ-MnO2 readily oxidizes DMSe to dimethylselenoxide [OSe(CH3)2], effectively converting it from a volatile to a non-volatile form. [] This process can significantly influence the fate and transport of DMSe in soils and sediments.

Q6: How is dimethylselenide metabolized in plants?

A8: Plants can take up DMSe from the atmosphere, where it is assimilated and metabolized through the sulfur assimilation pathway. [, ] This process leads to the formation of various selenium compounds, including selenite, selenomethionine, and selenium analogues of glutathione. []

Q7: How does dimethylselenide affect human squalene monooxygenase?

A9: Dimethylselenide is a reversible inhibitor of human squalene monooxygenase, a key enzyme in cholesterol biosynthesis. [] This inhibition, although less potent than that observed with selenite, highlights a potential mechanism for selenium's neurological effects. []

Q8: What is the toxicity of inhaled dimethylselenide in rats?

A10: A study on Fischer 344 male rats exposed to high concentrations of DMSe vapor (up to 8034 ppm) for 1 h showed that the compound has relatively low toxicity. [] While some minor, transient changes in organ weight and biochemical parameters were observed, the overall impact on the rats' health was minimal. []

Q9: What is the potential of dimethylselenide in bioremediation?

A11: The microbial volatilization of selenium into DMSe offers a promising strategy for remediating Se-contaminated environments. [, , , ] By optimizing the environmental conditions that favor microbial DMSe production, it may be possible to enhance the removal of toxic selenium species from soil and water.

Q10: Can plants be engineered for enhanced dimethylselenide volatilization?

A12: Overexpression of cystathionine γ-synthase (CGS) in Brassica juncea resulted in a 2- to 3-fold increase in Se volatilization rates compared with wild-type plants. [] This suggests that manipulating the sulfur assimilation pathway, particularly enzymes like CGS, can enhance a plant's ability to volatilize Se and potentially be used for phytoremediation.

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